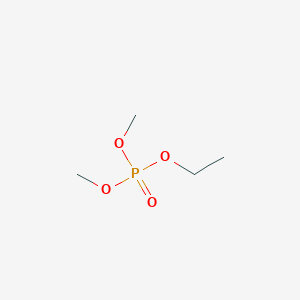
Ethyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl dimethyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C4H11O4P and its molecular weight is 154.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.24 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
EDMP is utilized as a catalyst and solvent in various organic reactions. Notably, it has been employed in:
- Knoevenagel Condensation Reactions : EDMP has shown effectiveness as a solvent for facilitating the Knoevenagel condensation reaction, which is crucial for synthesizing α,β-unsaturated carbonyl compounds. This reaction is significant in the production of pharmaceuticals and agrochemicals .
- Ionic Liquids : EDMP can function as an ionic liquid, providing a green chemistry alternative for various reactions due to its low volatility and ability to dissolve both polar and non-polar compounds. Its use in pretreatment processes for biomass conversion has been documented, enhancing the yield of fermentable sugars from lignocellulosic materials .
Pesticide Formulation
EDMP has been explored for its potential use in pesticide formulations. Its low toxicity profile combined with effective pest control properties makes it suitable for applications in agriculture:
- Insecticides : Research indicates that compounds similar to EDMP can be formulated into insecticides that exhibit high efficacy against pests while maintaining low toxicity towards mammals. This characteristic is particularly beneficial for applications in sensitive environments such as greenhouses and residential areas .
Environmental Monitoring and Analysis
EDMP is also relevant in environmental chemistry, particularly concerning its role as a marker for organophosphate pollution:
- Pollutant Detection : Studies have utilized EDMP as an analytical standard to assess contamination levels of organophosphates in soil and water samples. Its detection is critical for monitoring environmental health and ensuring compliance with safety regulations .
Case Study 1: Biomass Pretreatment
A study conducted on the use of EDMP as an ionic liquid demonstrated its effectiveness in pretreating sugarcane bagasse, leading to significant improvements in enzymatic saccharification rates. The study found that using EDMP resulted in enhanced yields of fermentable sugars compared to traditional methods .
| Parameter | Traditional Method | EDMP Pretreatment |
|---|---|---|
| Sugar Yield (g/100g bagasse) | 20 | 45 |
| Enzyme Activity (U/mL) | 5 | 12 |
| Reaction Time (hours) | 48 | 24 |
Case Study 2: Pesticide Efficacy
In agricultural research, EDMP was tested as part of a formulation aimed at controlling aphid populations on crops. The results showed that the formulation containing EDMP achieved a mortality rate of over 80% within 48 hours, demonstrating its potential utility as an environmentally friendly pesticide option .
Propiedades
Número CAS |
10463-05-5 |
|---|---|
Fórmula molecular |
C4H11O4P |
Peso molecular |
154.1 g/mol |
Nombre IUPAC |
ethyl dimethyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-4-8-9(5,6-2)7-3/h4H2,1-3H3 |
Clave InChI |
JQVXMIPNQMYRPE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OC)OC |
SMILES canónico |
CCOP(=O)(OC)OC |
Key on ui other cas no. |
10463-05-5 |
Solubilidad |
3.24 M |
Sinónimos |
DIMETHYLETHYLPHOSPHATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















